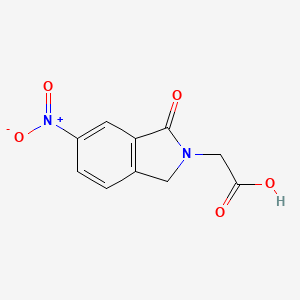
(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a phenylpyrrolidine moiety and a trimethoxyphenyl group linked via an acrylamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process:
Formation of the Phenylpyrrolidine Intermediate: This step involves the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions to form the phenylpyrrolidine intermediate.
Synthesis of the Acrylamide Moiety: The acrylamide moiety is synthesized by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the amine. This amine is then reacted with acryloyl chloride to form the acrylamide.
Coupling Reaction: The final step involves coupling the phenylpyrrolidine intermediate with the acrylamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted acrylamides or amides.
科学的研究の応用
Chemistry
In chemistry, (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific biological pathways, such as those involved in cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity. It can also be employed in the synthesis of specialty chemicals and intermediates for various applications.
作用機序
The mechanism of action of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: A similar compound lacking the (E)-configuration.
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)propionamide: A compound with a propionamide instead of an acrylamide moiety.
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)butyramide: A compound with a butyramide moiety.
Uniqueness
The (E)-configuration of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This configuration can lead to differences in binding affinity, selectivity, and overall biological activity compared to its (Z)-isomer or other structurally related compounds.
特性
IUPAC Name |
(E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-27-20-14-17(15-21(28-2)23(20)29-3)11-12-22(26)24-16-19-10-7-13-25(19)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-15,19H,7,10,13,16H2,1-3H3,(H,24,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHOBMJVMLPPFK-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)
![Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2760986.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)



![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2760994.png)




![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761005.png)
![3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2761007.png)
